molecular formula C16H16O4 B1303873 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 129047-38-7

3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde

Cat. No. B1303873
CAS RN: 129047-38-7
M. Wt: 272.29 g/mol
InChI Key: GBRMICJGUFLYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 129047-38-7. It has a molecular weight of 272.3 and its IUPAC name is 3-methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 113 - 115 degrees Celsius .

Scientific Research Applications

Medicine: Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural complexity allows for the creation of diverse medicinal molecules, potentially leading to the development of new drugs with unique therapeutic properties .

Agriculture: Synthesis of Agrochemicals

In agriculture, “3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” may be involved in the synthesis of agrochemicals. These compounds can serve as precursors for products that protect crops from pests and diseases, thereby enhancing yield and quality .

Material Science: Polymer Synthesis

The compound’s molecular structure is beneficial in material science, particularly in polymer synthesis. It can be used to create polymers with specific characteristics, such as increased durability or enhanced thermal stability, which are valuable in various industrial applications .

Environmental Science: Analytical Studies

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” can be used in environmental science for analytical studies. Its unique chemical properties may help in detecting environmental pollutants or in the analysis of chemical reactions that occur in the environment .

Cosmetics: Aromatic Compounds

In the cosmetics industry, this compound could be used to develop new aromatic compounds for perfumes and other scented products. Its methoxy groups might contribute to a desirable fragrance profile, making it a valuable ingredient in cosmetic formulations .

Analytical Chemistry: Chromatography

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” may find applications in analytical chemistry, particularly in chromatography techniques. Its distinct chemical properties could aid in the separation and analysis of complex mixtures, improving the accuracy and efficiency of chemical analysis .

Nanotechnology: Nanomaterial Synthesis

The compound’s molecular structure could be instrumental in the field of nanotechnology, especially in the synthesis of nanomaterials. It might be used to create nanoparticles with specific properties or as a building block for more complex nanostructures .

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRMICJGUFLYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377467
Record name 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde

CAS RN

129047-38-7
Record name 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (22.6 g, 149 mmol), 4-methoxybenzyl chloride (23.3 g, 149 mmol) and potassium carbonate (30.8 g, 223 mmol) was stirred in N,N-dimethylformamide (DMF) (150 mL) at 90 C for 2 hours. The solution was filtered hot, and cooled to room temperature. The filtrate was concentrated and dissolved ethyl acetate (300 mL) and extracted with aqueous sodium bicarbonate and water. The organics were dried with magnesium sulfate, filtered and concentrated. The crude product was recrystalized with ethyl acetate and hexanes to give product as an off-white solid (34.2 g, 126 mmol). 1H NMR (300 MHz, d6-DMSO): δ 9.86 (s, 1H), 7.58 (d, J=8.2 Hz, 1H), 7.44-7.40 (m, 3H), 7.30 (d, J=8.4 Hz, 1H), 6.98 (d, J=8.7 Hz, 2H), 5.15 (s, 2H), 3.84 (s, 3H), 3.78 (s, 3H). MS (ES+, m/z)=273 (M+H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g (36.1 mmol) of potassium carbonate and then 4.9 ml (36.1 mmol) of 1-chloromethyl-4-methoxy-benzene are added to a solution of 5 g (33 mmol) of 4-hydroxy-3-methoxy-benzaldehyde in 100 ml of acetone. The reaction mixture is then stirred at 55° C. for 28 hours and then filtered. The filtrate is concentrated under vacuum. The residue obtained is taken up in heptane and filtered. 8.9 g (100%) of 3-methoxy-4-(4-methoxy-benzyloxy)-benzaldehyde is obtained in the form of a beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.